9,10-Anthracenedione, 1-[[2-[(2-hydroxyethyl)amino]ethyl]amino]- is a compound derived from anthracene, characterized by its unique structure and properties. This compound belongs to the class of anthraquinones, which are known for their applications in various fields, including medicinal chemistry and organic electronics. The compound's structure features a dione functional group at the 9 and 10 positions of the anthracene ring and an aminoethyl side chain, enhancing its solubility and reactivity.
9,10-Anthracenedione, 1-[[2-[(2-hydroxyethyl)amino]ethyl]amino]- is classified as an organic compound under the categories of:
The synthesis of 9,10-anthracenedione can be achieved through various methods, including:
One notable method involves:
Key structural data includes:
9,10-Anthracenedione can participate in several chemical reactions:
For instance, reduction with sodium borohydride leads to the formation of hydroxyanthracene derivatives, which are useful in various applications .
The mechanism of action for compounds derived from 9,10-anthracenedione often involves:
Studies have shown that derivatives exhibit significant biological activity through these mechanisms, making them potential candidates for drug development.
9,10-Anthracenedione derivatives are utilized in various scientific fields:
The therapeutic journey of 9,10-anthracenedione derivatives began with their isolation from natural sources like plants (e.g., Rubia tinctorum) and fungi, where anthraquinones such as alizarin and emodin demonstrated early biological activities [4] [10]. Synthetic exploration accelerated in the mid-20th century, culminating in the development of mitoxantrone (1970s), an anthracenedione-based chemotherapeutic approved for leukemia and prostate cancer. Mitoxantrone’s mechanism diverged from classical intercalators by acting as a topoisomerase II poison and forming formaldehyde-mediated DNA adducts, enhancing cytotoxicity [5]. Subsequent efforts focused on optimizing side chains to improve efficacy and overcome multidrug resistance (MDR). For example, pixantrone (a 2-aza-anthracenedione) incorporated primary amino groups in its side chains, facilitating more stable DNA adduct formation than mitoxantrone [5]. This evolution underscored the scaffold’s versatility in generating oncology therapeutics.
Key Structural Innovations and Clinical Impact:Table 1: Evolution of Key Anthracenedione-Based Therapeutics
Compound | Structural Features | Primary Mechanism | Clinical/Research Significance |
---|---|---|---|
Mitoxantrone | Hydroxyethylaminoethylamino side chains | Topoisomerase II inhibition; DNA adduct formation | First-line treatment for acute myeloid leukemia [5] |
Pixantrone | 2-Aza substitution; primary amino terminal groups | Enhanced DNA adduct stability | Activity in non-Hodgkin’s lymphoma [5] |
DHAQC (Synthetic) | Carboxylic acid at C2; dihydroxy substitution | G2/M arrest; apoptosis via p53/BAX activation | Selective cytotoxicity in breast cancer cells [9] |
Compound 6 (Marine) | 1-Hydroxy substitution; minimal side groups | Mitochondrial apoptosis pathway | Activity against multidrug-resistant KBv200 cells [10] |
The 9,10-anthracenedione core serves as a privileged scaffold in medicinal chemistry due to its inherent planar structure, redox activity, and capacity for diverse substitutions, enabling multitarget engagement in cancer therapy [4] [6]. Key roles include:
Planar Aromatic Surface: Facilitates DNA intercalation and stacking within G-quadruplex structures, disrupting replication and transcription. This is augmented by side-chain extensions (e.g., ethylenediamine linkers), which improve DNA binding kinetics and adduct stability [5]. Computational studies confirm that extending side chains increases terminal amino group flexibility, enabling cross-strand adduct formation with guanine residues [5].
Electron-Deficient Quinone System: Supports redox cycling, generating reactive oxygen species (ROS) that induce oxidative stress in cancer cells. The quinone moiety’s reactivity is tunable; blocking α/β-positions (e.g., in coenzyme Q10) mitigates unwanted alkylation while retaining therapeutic activity [4].
Modular Substitution Patterns: The C1, C2, C3, C6, C7, and C8 positions allow strategic functionalization to optimize target affinity, solubility, and overcome resistance:
1-[[2-[(2-hydroxyethyl)amino]ethyl]amino]-9,10-anthracenedione
leverage terminal hydroxy/amino groups for hydrogen bonding and electrostatic contacts [5] [6]. Electronic and Steric Tunability:Table 2: Electronic and Steric Effects of Anthracenedione Modifications
Modification Site | Functional Group | Effect on Properties | Biological Consequence |
---|---|---|---|
C9/C10 Carbonyls | None (core feature) | Electron deficiency; redox activity | ROS generation; topoisomerase inhibition [6] |
C1/C4 | Hydroxyl | Enhanced H-bonding; slight redshift in absorbance | Increased DNA/target affinity [10] |
Side Chain Terminal | Primary amino | Nucleophilicity for adduct formation | Stable DNA cross-linking [5] |
Side Chain Terminal | Hydroxyethyl | Improved solubility; H-bond donor/acceptor | Enhanced cellular uptake; reduced resistance [9] |
The scaffold’s adaptability is further exemplified in computer-aided drug design (CADD). Molecular docking studies exploit its rigidity to predict binding poses against kinases and topoisomerases, while QSAR models optimize side-chain length for maximal adduct stability [7]. For example, mitoxantrone derivatives with extended linkers exhibit ∼100-fold enhanced DNA adduct stability compared to the parent compound [5].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: